1,3-Dihydroxy vs. 1,8-Dihydroxy Acridone: Hydroxylation Pattern Governs Antiproliferative Potency Against Human Keratinocytes
In a direct head-to-head comparison within a single comprehensive SAR study, 1,3-dihydroxy-10H-acridin-9-one (compound 5ee) was identified as the most potent N-unsubstituted acridone against HaCaT human keratinocyte growth, with an IC50 value comparable to that of the clinical antipsoriatic standard anthralin (IC50 ~0.7 μM). In striking contrast, the 1,8-dihydroxy positional isomer (compound 4), designed as a direct aza-analogue of anthralin, was only marginally active with an IC50 of 39.5 μM [1]. This represents an approximately 56-fold potency differential driven solely by the relocation of hydroxyl groups from positions 1 and 3 to positions 1 and 8 on the identical acridone core.
| Evidence Dimension | Antiproliferative potency (IC50) against HaCaT human keratinocyte growth |
|---|---|
| Target Compound Data | 1,3-Dihydroxy-10H-acridin-9-one (5ee): IC50 comparable to anthralin (~0.7 μM) |
| Comparator Or Baseline | 1,8-Dihydroxy-10H-acridin-9-one (4): IC50 = 39.5 μM; Anthralin (positive control): IC50 = 0.7 μM |
| Quantified Difference | ~56-fold loss of potency when hydroxyl groups are placed at 1,8- instead of 1,3-positions |
| Conditions | HaCaT immortalized human keratinocyte cell line; 48-hour growth inhibition assay; phase-contrast microscopy quantification |
Why This Matters
Procuring the 1,3-dihydroxy isomer is mandatory for any program targeting keratinocyte hyperproliferation; the 1,8-isomer is essentially inactive and cannot serve as a substitute.
- [1] Putic A, Stecher L, Prinz H, Müller K. Structure-activity relationship studies of acridones as potential antipsoriatic agents. 1. Eur J Med Chem. 2010 Aug;45(8):3299-310. doi:10.1016/j.ejmech.2010.04.013. PMID: 20452101. View Source
